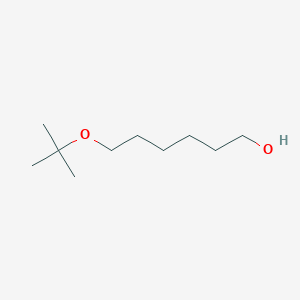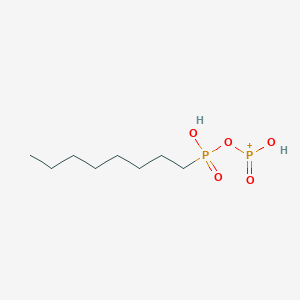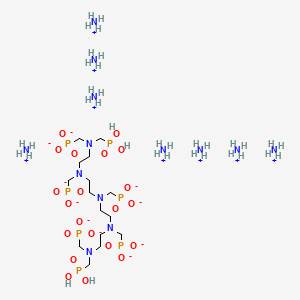
Octaammonium tetrahydrogen (2,5,8,11,14-pentakis(phosphonatomethyl)-2,5,8,11,14-pentaazapentadecane-1,15-diyl)bisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octaammonium tetrahydrogen (2,5,8,11,14-pentakis(phosphonatomethyl)-2,5,8,11,14-pentaazapentadecane-1,15-diyl)bisphosphonate is a complex chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of multiple phosphonate groups, which contribute to its reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octaammonium tetrahydrogen (2,5,8,11,14-pentakis(phosphonatomethyl)-2,5,8,11,14-pentaazapentadecane-1,15-diyl)bisphosphonate involves multiple steps, typically starting with the preparation of the core pentaazapentadecane structure. This is followed by the introduction of phosphonatomethyl groups through a series of phosphorylation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the high standards required for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Octaammonium tetrahydrogen (2,5,8,11,14-pentakis(phosphonatomethyl)-2,5,8,11,14-pentaazapentadecane-1,15-diyl)bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the oxidation state of the phosphonate groups.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of phosphonate oxides, while substitution reactions can yield a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Octaammonium tetrahydrogen (2,5,8,11,14-pentakis(phosphonatomethyl)-2,5,8,11,14-pentaazapentadecane-1,15-diyl)bisphosphonate has several scientific research applications:
Chemistry: Used as a reagent in various chemical syntheses and as a catalyst in certain reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases involving abnormal phosphate metabolism.
Industry: Utilized in the development of advanced materials, such as coatings and polymers, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of octaammonium tetrahydrogen (2,5,8,11,14-pentakis(phosphonatomethyl)-2,5,8,11,14-pentaazapentadecane-1,15-diyl)bisphosphonate involves its interaction with specific molecular targets. The phosphonate groups can bind to metal ions, enzymes, and other biomolecules, affecting their function. The pathways involved may include inhibition of enzyme activity, modulation of signaling pathways, and alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Octasodium hexahydrogen (phosphonatomethyl)imino]bis[ethylene[(phosphonatomethyl)imino]ethylenenitrilobis(methylene)]tetrakisphosphonate
- Perfluoro-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoctadecanoyl fluoride
Uniqueness
Octaammonium tetrahydrogen (2,5,8,11,14-pentakis(phosphonatomethyl)-2,5,8,11,14-pentaazapentadecane-1,15-diyl)bisphosphonate stands out due to its specific arrangement of phosphonate groups and the presence of multiple nitrogen atoms in its structure. This unique configuration imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Propiedades
Número CAS |
93776-89-7 |
|---|---|
Fórmula molecular |
C15H66N13O21P7-2 |
Peso molecular |
981.6 g/mol |
Nombre IUPAC |
octaazanium;[phosphonatomethyl-[2-[phosphonatomethyl-[2-[phosphonatomethyl-[2-[phosphonatomethyl-[2-[phosphonatomethyl(phosphonomethyl)amino]ethyl]amino]ethyl]amino]ethyl]amino]ethyl]amino]methylphosphonic acid |
InChI |
InChI=1S/C15H44N5O21P7.8H3N/c21-42(22,23)9-16(1-3-17(10-43(24,25)26)5-7-19(12-45(30,31)32)13-46(33,34)35)2-4-18(11-44(27,28)29)6-8-20(14-47(36,37)38)15-48(39,40)41;;;;;;;;/h1-15H2,(H2,21,22,23)(H2,24,25,26)(H2,27,28,29)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38)(H2,39,40,41);8*1H3/p-2 |
Clave InChI |
IKZIZKNJWQNFME-UHFFFAOYSA-L |
SMILES canónico |
C(CN(CCN(CP(=O)(O)O)CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CCN(CP(=O)(O)O)CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[Carboxymethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]ethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B14359663.png)
![4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline](/img/structure/B14359675.png)
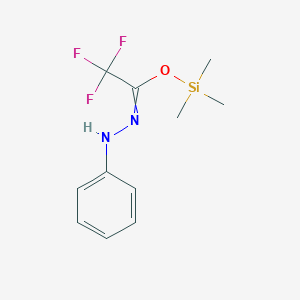
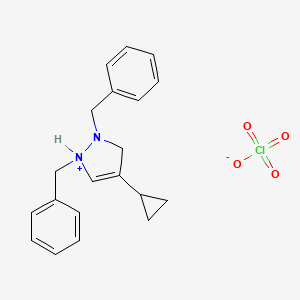
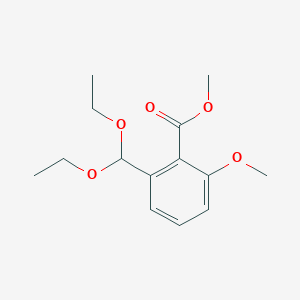

![N-Methyl-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}formamide](/img/structure/B14359712.png)
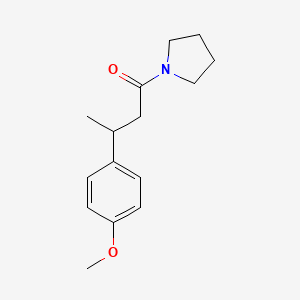
![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(dodecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14359720.png)
![Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]-](/img/structure/B14359722.png)
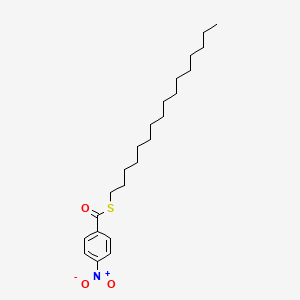
![4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene](/img/structure/B14359727.png)
